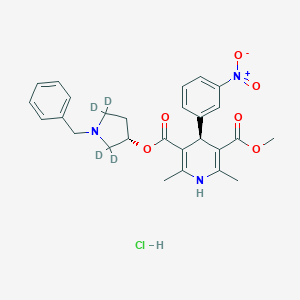

Barnidipine-d4 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barnidipine-d4 Hydrochloride is a deuterated form of Barnidipine Hydrochloride, a long-acting calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its high affinity for calcium channels in the smooth muscle cells of the vascular wall .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Barnidipine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Barnidipine moleculeThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the presence of impurities and ensure the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Barnidipine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Barnidipine-d4 Hydrochloride functions by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents calcium ion influx, leading to vasodilation and a reduction in peripheral vascular resistance, which effectively lowers blood pressure. Its high lipophilicity allows for sustained release from lipid membranes, making it suitable for long-term treatment regimens.

Scientific Research Applications

The applications of this compound span various fields, including:

- Analytical Chemistry : Serves as a reference standard for studying deuterated compounds.

- Biological Studies : Investigates the effects of deuterium substitution on biological activity and pharmacokinetics.

- Pharmaceutical Development : Contributes to the formulation of new drug delivery systems and controlled-release formulations.

- Clinical Research : Evaluates its efficacy in treating hypertension and other cardiovascular conditions.

Data Table: Comparative Analysis of Calcium Channel Blockers

| Compound | Mechanism of Action | Duration of Action | Unique Features |

|---|---|---|---|

| Barnidipine-d4 | L-type calcium channel blocker | Long-acting | Deuterium substitution |

| Amlodipine | L-type calcium channel blocker | Long-acting | Once-daily dosing |

| Nifedipine | L-type calcium channel blocker | Short-acting | Rapid onset |

| Felodipine | L-type calcium channel blocker | Intermediate | Selective vasodilation |

Efficacy in Hypertension Management

A multicenter study (J-MUBA) evaluated the 24-hour ambulatory blood pressure effects of Barnidipine in hypertensive patients. Results indicated that Barnidipine maintained antihypertensive effects throughout the day without causing excessive hypotension, demonstrating its safety profile .

Comparison with Other Antihypertensives

Research has shown that Barnidipine is as effective as hydrochlorothiazide in managing hypertension among elderly patients, highlighting its tolerability and efficacy compared to other dihydropyridine calcium antagonists like amlodipine and nitrendipine .

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of Barnidipine-d4 indicate that deuterium substitution may influence its metabolic pathways, potentially leading to improved therapeutic outcomes compared to non-deuterated analogs .

Future Directions in Research

The unique properties of this compound open avenues for further research, particularly in:

- Long-term cardiovascular studies to assess its impact on chronic hypertension.

- Formulation development for sustained-release dosage forms that could enhance patient compliance.

- Investigating potential applications beyond hypertension, such as in heart failure or arrhythmias.

Mécanisme D'action

Barnidipine-d4 Hydrochloride exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to the relaxation of these cells and subsequent vasodilation. The reduction in peripheral vascular resistance results in lowered blood pressure. The compound’s high lipophilicity allows for a slow release from lipid membranes, ensuring a sustained therapeutic effect .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Amlodipine

- Nifedipine

- Felodipine

- Lercanidipine

Uniqueness

Barnidipine-d4 Hydrochloride is unique due to its deuterium substitution, which can enhance its metabolic stability and prolong its duration of action compared to non-deuterated analogs. This characteristic makes it a valuable compound for research and therapeutic applications .

Activité Biologique

Barnidipine-d4 hydrochloride is a deuterated form of barnidipine hydrochloride, a calcium channel blocker primarily used in the treatment of hypertension. This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Barnidipine

Barnidipine is classified as a long-acting dihydropyridine calcium antagonist. It selectively inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance. This mechanism is crucial for its antihypertensive effects, making it a valuable therapeutic agent in managing high blood pressure without adversely affecting heart rate or serum lipid levels .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : After oral administration, barnidipine reaches peak plasma concentrations (Cmax) within 1 to 6 hours, depending on the dose and route of administration. The absolute bioavailability is notably low (approximately 1.1% due to extensive first-pass metabolism) .

- Distribution : The volume of distribution indicates significant tissue binding, attributed to its lipophilic nature, allowing for prolonged action .

- Metabolism : Barnidipine undergoes hepatic metabolism primarily via the CYP3A isoenzyme family, producing pharmacologically inactive metabolites .

- Elimination : Approximately 60% of barnidipine and its metabolites are excreted via feces, with about 40% through urine .

In Vitro Studies

In vitro investigations have demonstrated that barnidipine significantly reduces L-type calcium currents in cardiomyocytes. This effect is both concentration and voltage-dependent, indicating its potential utility in modulating cardiac function under pathological conditions .

In Vivo Studies

Several animal studies have provided insights into the efficacy of barnidipine:

- Hypertension Models : In L-NAME-induced hypertensive rats, barnidipine treatment resulted in notable reductions in blood pressure and improvements in endothelial function. Histopathological examinations revealed structural improvements in mesenteric and renal arteries post-treatment .

- Diabetes Comorbidity : Clinical trials have indicated that barnidipine effectively lowers blood pressure in patients with hypertension and type 2 diabetes mellitus, demonstrating significant reductions in inflammatory markers such as TNF-α and sVCAM-1 .

Clinical Trials

- Hypertension Management : A clinical trial involving patients with essential hypertension showed that barnidipine significantly lowered systolic and diastolic blood pressure over a 24-hour period without causing reflex tachycardia or other adverse cardiovascular effects .

- Raynaud's Phenomenon : Barnidipine has also been investigated as a treatment for secondary Raynaud's phenomenon associated with systemic sclerosis. Patients reported improved symptoms and tolerability compared to other calcium channel blockers .

Research Findings Summary Table

Propriétés

IUPAC Name |

5-O-[(3S)-1-benzyl-2,2,5,5-tetradeuteriopyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPUKIZUCIZEY-PKGTUVDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@H](C(N1CC2=CC=CC=C2)([2H])[2H])OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.